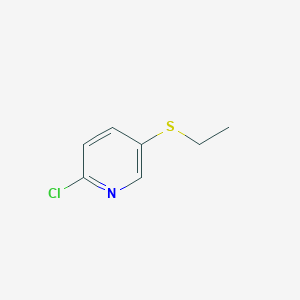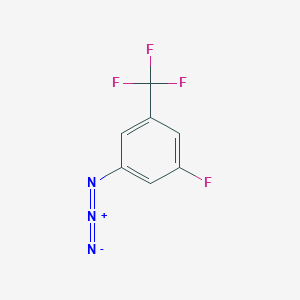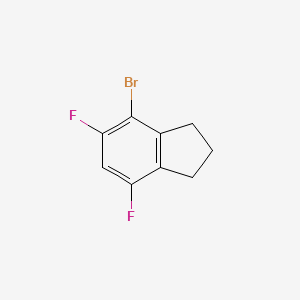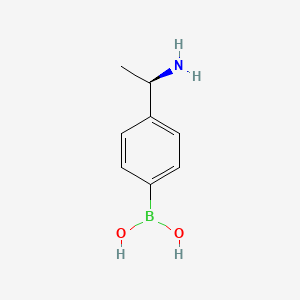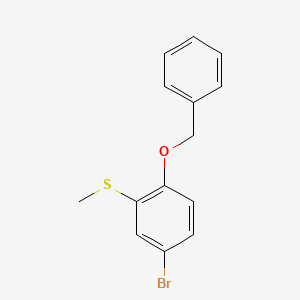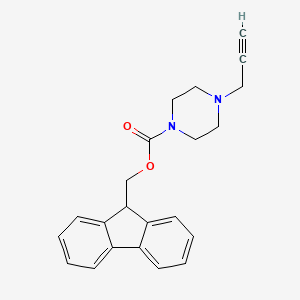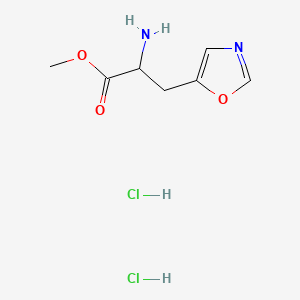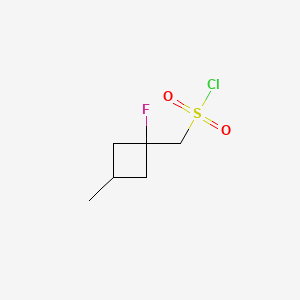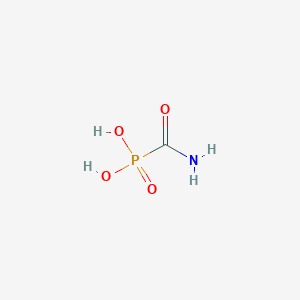![molecular formula C9H13NO B13458427 6-Isocyanatospiro[2.5]octane CAS No. 1468719-89-2](/img/structure/B13458427.png)
6-Isocyanatospiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanatospiro[2.5]octane: is an organic compound characterized by its unique spirocyclic structure, which includes an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Isocyanatospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic amine with phosgene (COCl2) to form the isocyanate group. The reaction typically proceeds under controlled conditions to ensure safety and maximize yield. Another method involves the use of isocyanic acid (HNCO) in the presence of a spirocyclic alkene, which undergoes addition to form the desired isocyanate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale phosgenation processes, where the spirocyclic amine is reacted with phosgene in specialized reactors. This method requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to reduce risks associated with phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isocyanatospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols: Used in nucleophilic addition reactions to form urethanes.
Water: Used in hydrolysis reactions to produce amines and carbon dioxide.
Diols/Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from nucleophilic addition reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions with diols or polyols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Isocyanatospiro[2.5]octane is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds and polyurethanes. Its reactivity makes it valuable for creating complex molecular architectures .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a precursor for biologically active compounds is being explored .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers .
Wirkmechanismus
The mechanism of action of 6-Isocyanatospiro[2.5]octane primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity underlies its ability to form urethanes, amines, and polyurethanes. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophiles and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
1-Oxa-6-thiaspiro[2.5]octane: A spirocyclic compound containing oxygen and sulfur atoms.
Uniqueness: 6-Isocyanatospiro[2.5]octane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other spirocyclic compounds. Its ability to form polyurethanes and its use as a building block in organic synthesis highlight its versatility and importance in various fields .
Eigenschaften
CAS-Nummer |
1468719-89-2 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
6-isocyanatospiro[2.5]octane |
InChI |
InChI=1S/C9H13NO/c11-7-10-8-1-3-9(4-2-8)5-6-9/h8H,1-6H2 |
InChI-Schlüssel |
DOBNLYXJSDUWIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N=C=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


